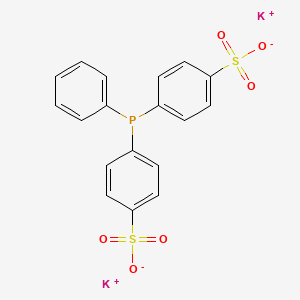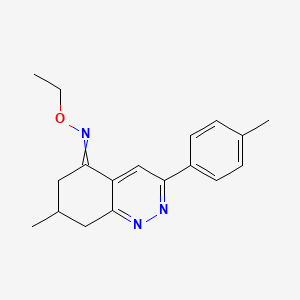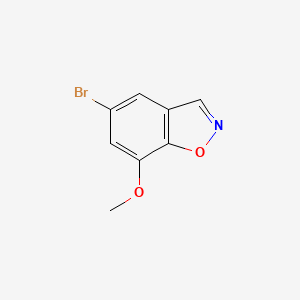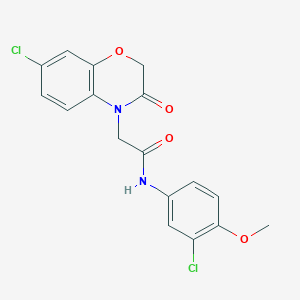
Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt: is a water-soluble triarylphosphine salt. It is known for forming coordination complexes with silver ions, making it extensively used in the synthesis of silver nanoparticles . This compound is also referred to as 4,4′-(Phenylphosphinidene)bis-benzenesulfonic acid dipotassium salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt involves the following steps :
Reaction of Phenylphosphine with Sulfonyl Chloride: An equimolar amount of phenylphosphine (PPhH2) reacts with sulfonyl chloride to produce a sulfonic acid chloride.
Formation of Dipotassium Salt: The sulfonic acid chloride is then reacted with potassium salt to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are optimized to maintain the integrity of the compound and to minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt undergoes various chemical reactions, including:
Coordination Complex Formation: It forms coordination complexes with metal ions, particularly silver ions.
Substitution Reactions: The compound can participate in substitution reactions where the sulfonate groups can be replaced under specific conditions.
Common Reagents and Conditions:
Reagents: Silver ions, potassium salts, sulfonyl chlorides.
Conditions: Typically, reactions are carried out in aqueous solutions at controlled temperatures to ensure the stability of the compound.
Major Products:
Silver Nanoparticles: One of the primary products formed from the reaction of this compound with silver ions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Nanoparticles: The compound is extensively used in the synthesis of silver nanoparticles due to its ability to form stable coordination complexes with silver ions.
Biology and Medicine:
Biomedical Applications: Silver nanoparticles synthesized using this compound are explored for their antimicrobial properties and potential use in medical devices and treatments.
Industry:
Mecanismo De Acción
Molecular Targets and Pathways: The primary mechanism by which Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt exerts its effects is through the formation of coordination complexes with metal ions. This interaction stabilizes the metal ions and facilitates their use in various chemical reactions .
Comparación Con Compuestos Similares
Triphenylphosphine: Another triarylphosphine compound used in similar applications but lacks the water solubility provided by the sulfonate groups in Bis(p-sulfonatophenyl)phenylphosphine dipotassium salt.
Tris(p-sulfonatophenyl)phosphine: A related compound with three sulfonatophenyl groups, offering different coordination properties.
Uniqueness: this compound is unique due to its water solubility and ability to form stable coordination complexes with silver ions, making it particularly valuable in the synthesis of silver nanoparticles .
Propiedades
Fórmula molecular |
C18H13K2O6PS2 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate |
InChI |
InChI=1S/C18H15O6PS2.2K/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;/h1-13H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
Clave InChI |
UNZGQTOBCSKUQP-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)


![2-Amino-3-[(4-nitrophenyl)sulfanyl]propanoic acid](/img/structure/B12506798.png)
![N-[1-(dimethylcarbamoyl)pyrrolidin-3-yl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B12506803.png)


![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-ylmethyl}pyridine](/img/structure/B12506812.png)
![1-[6-(Benzyloxy)-2,2-dimethyl-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-[(tert-butyldimethylsilyl)oxy]ethyl acetate](/img/structure/B12506825.png)

![N-(2,4-difluorophenyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12506841.png)
![Sodium 2-amino-3-{[2,3-bis(hexadecanoyloxy)propyl phosphonato]oxy}propanoic acid](/img/structure/B12506846.png)

![N-(1-{2-[bis(adamantan-1-yl)phosphanyl]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12506870.png)
